molecular formula C16H32 B079985 (1-Methylnonyl)cyclohexane CAS No. 13151-73-0

(1-Methylnonyl)cyclohexane

Cat. No.: B079985
CAS No.: 13151-73-0
M. Wt: 224.42 g/mol
InChI Key: XMDXQLIFVIVRKI-UHFFFAOYSA-N
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Description

(1-Methylnonyl)cyclohexane is a branched alkylcyclohexane derivative featuring a cyclohexane ring substituted with a 1-methylnonyl group (C₁₀H₂₁).

Properties

CAS No.

13151-73-0

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

decan-2-ylcyclohexane

InChI

InChI=1S/C16H32/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3

InChI Key

XMDXQLIFVIVRKI-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C)C1CCCCC1

Canonical SMILES

CCCCCCCCC(C)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of (1-Methylnonyl)cyclohexane and structurally related compounds, based on experimental data and trends from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility in Water Key Applications
This compound C₁₆H₃₂ ~224.4* ~280–300* ~0.80–0.85* Insoluble Solvent, material science
Methylcyclohexane C₇H₁₄ 98.19 100.9 0.769 0.006 g/100 mL Solvent, fuel additive
Cyclohexane C₆H₁₂ 84.16 80.7 0.779 0.05 g/100 mL Industrial solvent
1-Methylcyclohexanol C₇H₁₄O 114.19 155 0.925 Slightly soluble Pharmaceutical intermediates
Cyclohexanemethanol C₇H₁₄O 114.19 197–199 0.933 Miscible (polar) Polymer synthesis

*Estimated values based on trends from shorter-chain analogs .

Key Observations:

Boiling Point: The long 1-methylnonyl chain in this compound increases its boiling point significantly compared to methylcyclohexane (Δ~180°C) due to stronger van der Waals interactions .

Hydrophobicity: Unlike cyclohexanemethanol, which has a polar hydroxymethyl group, this compound’s non-polar alkyl chain renders it insoluble in water, akin to methylcyclohexane .

Density: The density of this compound is comparable to methylcyclohexane but lower than oxygenated derivatives like 1-methylcyclohexanol .

Chemical Reactivity and Conformational Analysis

  • Stability and Conformation: Bulky alkyl substituents on cyclohexane (e.g., 1-methylnonyl) favor equatorial conformations to minimize steric strain, as seen in 1-methylcyclohexane derivatives . This conformational preference enhances thermal stability, making this compound less reactive in substitution reactions compared to smaller cycloalkanes.
  • Reactivity: Unlike cyclohexene (C₆H₁₀), which undergoes addition reactions due to its double bond, this compound is inert under standard conditions, similar to methylcyclohexane .

Functional Comparisons

  • Solvent Performance: Methylcyclohexane is widely used as a non-polar solvent in laboratories and industries . This compound’s higher molecular weight and boiling point suggest utility in high-temperature processes, though its viscosity may limit miscibility with very non-polar solutes.
  • Self-Assembly Potential: Cyclohexane-based gelators (e.g., compound 39 in ) demonstrate that alkyl chain length influences gelation properties. The 1-methylnonyl group could enhance self-assembly in non-polar media, though experimental validation is needed .

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